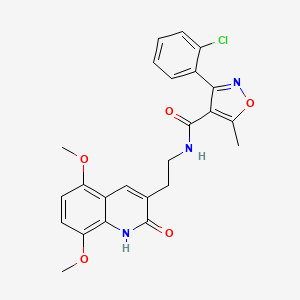![molecular formula C25H27NO7 B2409101 Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate CAS No. 845989-03-9](/img/structure/B2409101.png)
Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate” is a chemical compound with the molecular formula C25H27NO7 . It is derived from the compound 7-Hydroxy-4-(morpholin-4-ylmethyl)-2h-chromen-2-one .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the synthesis of 7-hydroxy-4-substituted coumarins has been achieved using the Pechmann coumarin synthesis method . This method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of various Lewis acids .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a chromen-3-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The morpholin-4-ylmethyl group indicates the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Studies on derivatives of the chemical structure related to propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate have shown promising antibacterial and antifungal activities. For instance, a compound synthesized involving the morpholine moiety displayed moderate inhibition against Mycobacteria tuberculosis, with a minimum inhibitory concentration (MIC) of 25.00 μg/mL, suggesting its potential application in combating bacterial infections. This research also highlighted the importance of the 1,2,5-thiadiazole moiety, paving the way for the development of effective analogs for medicinal applications (Mali et al., 2019). Similarly, novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety have been synthesized and shown excellent antifungal activity against various pathogens, potentially offering a new avenue for antifungal drug development (Zhou et al., 2013).
Synthetic Methodologies and Chemical Properties
The synthesis of complex chemical structures featuring the morpholine moiety, similar to the one in this compound, has been explored in various studies. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) through a seven-step procedure highlights the synthetic accessibility and the potential of such compounds for further pharmaceutical applications (Ping, 2005). Another study demonstrated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, incorporating the morpholine moiety and showing good to moderate activities against various microorganisms (Bektaş et al., 2007).
Environmental and Analytical Chemistry
In the environmental and analytical chemistry field, compounds with structures similar to this compound have been studied for their properties and behaviors. For instance, the study on the utilisation of propyl gallate as a novel selective collector for diaspore flotation demonstrated the potential environmental applications of such compounds, highlighting their selectivity and efficiency in mineral processing technologies (Lyu et al., 2019).
Eigenschaften
IUPAC Name |
propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO7/c1-3-12-31-25(29)17-4-6-18(7-5-17)33-23-16(2)32-24-19(22(23)28)8-9-21(27)20(24)15-26-10-13-30-14-11-26/h4-9,27H,3,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCLPDMCQDAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

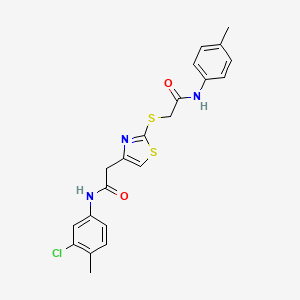

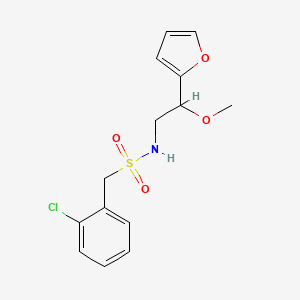
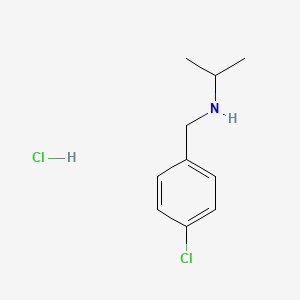
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)


![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
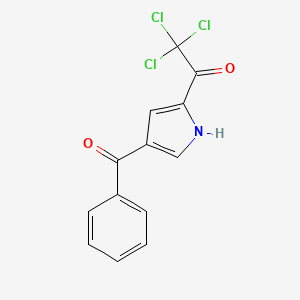
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)
